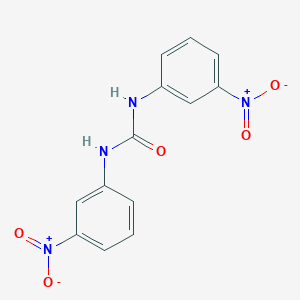

1,3-Bis(3-nitrophenyl)urea

Description

Properties

IUPAC Name |

1,3-bis(3-nitrophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O5/c18-13(14-9-3-1-5-11(7-9)16(19)20)15-10-4-2-6-12(8-10)17(21)22/h1-8H,(H2,14,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMGCNSZBVIPYHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30285404 | |

| Record name | 1,3-Bis(3-nitrophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30285404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234-21-5 | |

| Record name | NSC41677 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41677 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Bis(3-nitrophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30285404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,3-Bis(3-nitrophenyl)urea (CAS: 1234-21-5)

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience has consistently shown that a deep, functional understanding of a chemical entity is paramount for its successful application in research and development. This guide is crafted to provide not just a compilation of data on 1,3-Bis(3-nitrophenyl)urea, but a synthesized narrative that explains the "why" behind the "how." The structure of this document is intentionally fluid, designed to mirror the interconnected nature of chemical synthesis, characterization, and potential application. Every protocol and piece of data is presented within a self-validating framework, encouraging critical thinking and a thorough understanding of the compound's behavior. Our exploration of this compound will be grounded in established chemical principles and supported by authoritative references, ensuring a trustworthy and comprehensive resource for the scientific community.

Molecular Overview and Physicochemical Properties

This compound is a symmetrical diaryl urea characterized by the presence of two nitrophenyl groups attached to a central urea moiety. This substitution pattern significantly influences its chemical reactivity, solubility, and potential biological activity.

| Property | Value | Source |

| CAS Number | 1234-21-5 | |

| Molecular Formula | C₁₃H₁₀N₄O₅ | |

| Molecular Weight | 302.24 g/mol | |

| Appearance | Light yellow to yellow solid | |

| Melting Point | >300 °C (literature) | |

| Solubility | Soluble in DMSO (Slightly, Heated), Methanol (Slightly) | [] |

| InChI | 1S/C13H10N4O5/c18-13(14-9-1-5-11(6-2-9)16(19)20)15-10-3-7-12(8-4-10)17(21)22/h1-8H,(H2,14,15,18) | |

| SMILES | [O-]c1ccc(NC(=O)Nc2ccc(cc2)=O)cc1 |

The high melting point suggests strong intermolecular forces, likely hydrogen bonding between the urea's N-H groups and the carbonyl oxygen, as well as π-π stacking of the aromatic rings. The nitro groups, being strongly electron-withdrawing, decrease the electron density of the aromatic rings and influence the acidity of the N-H protons of the urea linkage.

Synthesis of this compound: A Tale of Two Approaches

The synthesis of symmetrical diaryl ureas like this compound can be approached through two primary routes: the traditional phosgene-based method and more contemporary, safer phosgene-free alternatives.

The Classical Approach: Phosgene and its Derivatives

The reaction of an amine with phosgene (COCl₂) or a phosgene equivalent like triphosgene is a well-established method for urea synthesis. This reaction proceeds through an isocyanate intermediate.

Caption: Phosgene-based synthesis of this compound.

Experimental Protocol (Phosgene-based - Illustrative):

This protocol is a generalized procedure and should be performed with extreme caution in a well-ventilated fume hood due to the high toxicity of phosgene.

-

Isocyanate Formation: Dissolve 3-nitroaniline (2 equivalents) in a suitable aprotic solvent (e.g., dry toluene).

-

Cool the solution in an ice bath.

-

Slowly bubble phosgene gas (1 equivalent) through the solution or add a solution of triphosgene (1/3 equivalent) dropwise. The reaction is exothermic and generates HCl gas.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Urea Formation: The in situ generated 3-nitrophenyl isocyanate will react with the remaining 3-nitroaniline.

-

The product, this compound, will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a non-polar solvent (e.g., hexane) to remove any unreacted starting material, and dry under vacuum.

Causality: The use of a stoichiometric amount of phosgene (or its equivalent) relative to the amine is crucial. An excess of phosgene can lead to the formation of unwanted byproducts. The reaction is typically carried out in a non-polar solvent to facilitate the precipitation of the urea product.

A Safer Alternative: Phosgene-Free Synthesis

Given the hazards associated with phosgene, phosgene-free methods are highly desirable. One such method involves the use of bis(o-nitrophenyl) carbonate as a carbonyl source.[2][3] This approach offers a milder and safer route to symmetrical diaryl ureas.

Caption: Phosgene-free synthesis using bis(o-nitrophenyl) carbonate.

Experimental Protocol (Phosgene-Free - Illustrative): [3]

-

Dissolve 3-nitroaniline (2 equivalents) and bis(o-nitrophenyl) carbonate (1 equivalent) in a suitable solvent (e.g., toluene).

-

Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate from the solution.

-

Collect the solid by filtration, wash with a suitable solvent to remove the 2-nitrophenol byproduct, and dry.

-

Further purification can be achieved by recrystallization.

Causality: This method relies on the reactivity of the activated carbonate. The nitrophenyl leaving groups make the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine. The reaction is driven to completion by the formation of the stable urea and the liberation of 2-nitrophenol.

Structural Elucidation and Analytical Characterization

| Technique | Expected Observations |

| ¹H NMR | - A singlet for the N-H protons of the urea linkage (δ ~9-10 ppm). - A complex multiplet pattern in the aromatic region (δ ~7.5-8.5 ppm) corresponding to the protons of the two 3-nitrophenyl rings. The symmetry of the molecule simplifies the spectrum compared to an unsymmetrical diaryl urea. |

| ¹³C NMR | - A resonance for the carbonyl carbon of the urea (δ ~150-160 ppm). - Resonances for the aromatic carbons, with the carbon bearing the nitro group shifted downfield and the carbon attached to the nitrogen shifted upfield. |

| Infrared (IR) Spectroscopy | - A strong absorption band for the C=O stretching vibration of the urea carbonyl group (~1650-1700 cm⁻¹). - N-H stretching vibrations in the region of 3200-3400 cm⁻¹. - Characteristic strong absorptions for the nitro group (NO₂) symmetric and asymmetric stretching vibrations (~1530 cm⁻¹ and ~1350 cm⁻¹). |

| Mass Spectrometry (MS) | - The molecular ion peak (M⁺) corresponding to the molecular weight of 302.24 g/mol . - Fragmentation patterns corresponding to the loss of nitro groups, the cleavage of the urea linkage, and the formation of nitrophenyl fragments. |

Self-Validation: The presence of all these characteristic signals in the respective spectra provides a high degree of confidence in the successful synthesis and purity of this compound. Any significant deviation from these expected values would warrant further investigation and purification.

Potential Applications and Biological Significance: An Exploratory Outlook

While specific biological data for this compound is limited in the available literature, the broader class of diaryl ureas, particularly those bearing nitro groups, has garnered significant interest in medicinal chemistry.

Antimicrobial Activity

Diaryl ureas have been investigated for their antibacterial properties.[2] The presence of the urea pharmacophore, capable of forming hydrogen bonds, and the electron-withdrawing nitro groups may contribute to interactions with bacterial enzymes or other cellular targets. For instance, a study on 1,3-diethyl-1,3-bis(4-nitrophenyl)urea and its metal complexes demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria.[2] This suggests that this compound could be a candidate for similar investigations.

Anticancer Potential

The diaryl urea scaffold is a key structural feature in several approved anticancer drugs that function as kinase inhibitors.[4] The urea moiety is known to form crucial hydrogen bonds with the hinge region of protein kinases. The nitro groups, with their strong electron-withdrawing nature, can influence the electronic properties of the molecule and its ability to interact with biological targets. Studies on other bis-nitrophenyl urea derivatives have shown cytotoxic effects against various cancer cell lines.[5] Therefore, it is plausible that this compound could exhibit antiproliferative activity and warrants investigation in cancer research.

Caption: Potential biological activities of this compound.

Safety and Toxicological Profile

Specific toxicological data for this compound is not extensively available. However, based on its chemical structure, certain precautions should be taken.

-

Nitroaromatic Compounds: Nitroaromatic compounds as a class are known to have potential toxic effects.[6] Their metabolism can lead to the formation of reactive intermediates that can cause cellular damage.

-

General Handling: As with any chemical, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

-

Toxicity of Related Compounds: A study on 1,3-bis(p-hydroxyphenyl)urea indicated relatively low acute toxicity.[7] However, the presence of nitro groups in the target compound may alter its toxicological profile.

A thorough toxicological assessment would be required before any in vivo applications.

Conclusion and Future Directions

This compound is a readily accessible symmetrical diaryl urea with interesting physicochemical properties. While its biological activities have not been extensively explored, its structural similarity to known bioactive molecules suggests potential for applications in antimicrobial and anticancer research. This guide provides a foundational understanding of its synthesis, characterization, and potential areas of investigation. Future research should focus on:

-

Developing and optimizing a scalable and safe synthesis protocol.

-

Performing comprehensive spectroscopic and crystallographic analysis to fully characterize the molecule.

-

Conducting systematic biological screening to evaluate its antimicrobial and cytotoxic activities.

-

Investigating its mechanism of action to identify potential cellular targets.

-

Undertaking detailed toxicological studies to assess its safety profile.

By systematically addressing these areas, the full potential of this compound as a valuable tool in chemical biology and drug discovery can be unlocked.

References

-

Waruwu, S. B., Harahap, U., Yuandani, Y., Purnomo, H., & Satria, D. (2022). Anti-inflammatory activity and toxicity evaluation of 1,3-bis(p-hydroxyphenyl)urea. F1000Research, 11, 418. [Link]

-

Pasdar, H., Hedayati, S. B., Foroughifar, N., & Davallo, M. (2017). Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. Molecules (Basel, Switzerland), 22(12), 2125. [Link]

- Cretu, C., Gaina, L., & Gaina, V. (2009). Synthesis of Bis-ureas from Bis(o-nitrophenyl) Carbonate. Revista de Chimie, 60(10), 1075-1077.

- Multicomponent Green Synthesis Involving Aryl Aldehydes and Trapped Enols: Dimerization over Cyclization. (2025). American Chemical Society.

- The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Activities. (2021). Biointerface Research in Applied Chemistry.

- Güngör, T., & Alpan, A. S. (2021). Synthesis, Spectroscopic Characterization, Crystal Structure and Theoretical Studies on New Organic Single Crystal of 1-(3,5-Difluorophenyl)-3-(2-Nitrophenyl)Urea. Celal Bayar University Journal of Science, 17(3), 285-295.

- Toropov, A. A., Toropova, A. P., Raska, I., Leszczynska, D., & Leszczynski, J. (2014). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. International Journal of Molecular Sciences, 23(23), 15739.

- Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. (2024). MDPI.

-

Human Metabolome Database. (2021). Showing metabocard for 1,3-Bis(4-nitrophenyl)urea (HMDB0244158). [Link]

- Perković, I., Butković, K., Martin-Kleiner, I., Kralj, M., & Zorc, B. (2016). Novel urea and bis-urea primaquine derivatives with hydroxyphenyl or halogenphenyl substituents: Synthesis and biological evaluation. European Journal of Medicinal Chemistry, 124, 827–840.

- Diaryl Urea: A Privileged Structure in Anticancer Agents. (2025).

- Structure-toxicity relationships of nitroarom

- Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implic

Sources

- 2. Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Bis-ureas from Bis(o-nitrophenyl) Carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure of 1,3-Bis(3-nitrophenyl)urea

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(3-nitrophenyl)urea is a symmetrically substituted diaryl urea, a class of compounds recognized for their diverse applications in medicinal chemistry and materials science. The urea functional group is a key structural motif in numerous biologically active molecules, including several clinically approved drugs. Its ability to form stable hydrogen bonds with biological targets makes it a valuable component in drug design. The presence of two nitrophenyl groups in this compound imparts specific electronic and steric properties that influence its molecular interactions and potential applications. This guide provides a comprehensive overview of the molecular structure, synthesis, characterization, and potential utility of this compound, with a focus on aspects relevant to drug development.

Physicochemical Properties

This compound is a yellow to white solid at room temperature. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 1234-21-5 | [1] |

| Molecular Formula | C₁₃H₁₀N₄O₅ | [1] |

| Molecular Weight | 302.25 g/mol | [1] |

| Melting Point | 256-259 °C | [1] |

| Appearance | Yellow to white solid | [1] |

Molecular Structure and Conformation

The urea group is planar, and the two C-N bonds to the phenyl rings are expected to have some degree of double bond character due to resonance. The nitro groups are positioned at the meta-position of the phenyl rings, which influences the electron density distribution and the overall polarity of the molecule. The dihedral angles between the phenyl rings and the central urea plane will determine the overall three-dimensional shape of the molecule. Intermolecular hydrogen bonding between the N-H protons of the urea group and the carbonyl oxygen is a dominant feature in the solid-state packing of diaryl ureas, leading to the formation of one-dimensional tapes or sheets.

Below is a diagram illustrating the logical relationship of the structural components of this compound.

Caption: Key structural components of this compound.

Synthesis of this compound

The synthesis of symmetrically substituted diaryl ureas can be achieved through several established methods. A common and effective approach involves the reaction of an aromatic amine with a phosgene equivalent. For this compound, the logical starting material is 3-nitroaniline.

Experimental Protocol: Synthesis via Triphosgene

This protocol is based on general methods for the synthesis of diaryl ureas and is analogous to procedures reported for similar compounds.

Materials:

-

3-Nitroaniline

-

Triphosgene (bis(trichloromethyl) carbonate)

-

Triethylamine or Pyridine (as a base)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Hydrochloric acid (1 M solution)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate or magnesium sulfate

-

Solvents for recrystallization (e.g., ethanol, ethyl acetate)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-nitroaniline (2.0 equivalents) in anhydrous DCM.

-

Base Addition: Add triethylamine (2.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Triphosgene Addition: Dissolve triphosgene (1.0 equivalent) in anhydrous DCM and add it dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of water. Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex in the aromatic region due to the meta-substitution pattern. The N-H protons of the urea group would likely appear as a singlet in the downfield region (typically δ 8.5-9.5 ppm). The aromatic protons of the two equivalent 3-nitrophenyl rings would give rise to a set of multiplets between δ 7.0 and 8.5 ppm.

-

¹³C NMR: The carbon NMR spectrum would show a characteristic signal for the carbonyl carbon of the urea moiety in the range of δ 150-155 ppm. The aromatic carbons would appear in the region of δ 110-150 ppm, with the carbon atom attached to the nitro group being the most downfield.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H (stretch) | 3300-3400 | Urea N-H stretching vibrations |

| C=O (stretch) | 1630-1680 | "Amide I" band of the urea carbonyl |

| N-H (bend) | 1550-1620 | "Amide II" band, coupled N-H bending and C-N stretching |

| C-N (stretch) | 1400-1450 | C-N stretching of the urea and aryl-N bonds |

| NO₂ (asymmetric stretch) | 1500-1560 | Asymmetric stretching of the nitro group |

| NO₂ (symmetric stretch) | 1340-1390 | Symmetric stretching of the nitro group |

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. For this compound (C₁₃H₁₀N₄O₅), the expected molecular ion peak [M]⁺ would be observed at m/z 302.06. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition. Fragmentation patterns would likely involve cleavage of the C-N bonds adjacent to the urea carbonyl and loss of the nitro groups.

Potential Applications in Drug Development

Diaryl urea derivatives are a well-established class of compounds with a wide range of biological activities. The structural features of this compound suggest several potential avenues for its investigation in drug discovery and development.

-

Enzyme Inhibition: The urea moiety is a known pharmacophore for inhibitors of various enzymes, including kinases and soluble epoxide hydrolase. The ability of the N-H groups to act as hydrogen bond donors and the carbonyl oxygen to act as a hydrogen bond acceptor allows for specific interactions within enzyme active sites.

-

Antibacterial and Antifungal Activity: Numerous urea derivatives have demonstrated antimicrobial properties. The presence of nitroaromatic groups can sometimes enhance this activity.

-

Antidepressant Activity: Some N-nitrophenyl-N'-aryl urea derivatives have shown potential as antidepressant agents.

-

Scaffold for Library Synthesis: this compound can serve as a versatile scaffold for the synthesis of a library of related compounds with modified substituents on the phenyl rings. This would allow for the exploration of structure-activity relationships (SAR) and the optimization of biological activity.

The potential mechanism of action for many diaryl urea-based drugs involves the inhibition of signaling pathways crucial for cell proliferation and survival, making them attractive candidates for anticancer drug development. The following diagram depicts a simplified representation of how a diaryl urea inhibitor might function.

Caption: Simplified diagram of a potential inhibitory mechanism.

Conclusion

This compound is a molecule with significant potential in the fields of medicinal chemistry and materials science. Its well-defined molecular structure, characterized by a central urea linker and two meta-nitrophenyl substituents, provides a foundation for predictable chemical behavior and tailored synthetic modifications. While specific experimental data for this compound is not extensively reported, established synthetic routes and characterization techniques for analogous diaryl ureas provide a clear path for its preparation and structural elucidation. The known biological activities of related compounds highlight the potential of this compound and its derivatives as valuable leads in drug discovery programs, particularly in the development of enzyme inhibitors and antimicrobial agents. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its therapeutic potential.

References

-

Pasdar, H., et al. (2017). Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. Molecules, 22(12), 2125. [Link]

-

Pasdar, H., et al. (2017). Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. Molecules, 22(12), 2125. [Link]

-

Tiwari, L., et al. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Green Chemistry, 20(13), 2946-2952. [Link]

-

Güngör, T., Karakurt, T., & Şahin, Z. S. (2021). Synthesis, Spectroscopic Characterization, Crystal Structure and Theoretical Studies on New Organic Single Crystal of 1-(3,5-Difluorophenyl)-3-(2-Nitrophenyl)Urea. Celal Bayar University Journal of Science, 17(3), 285-295. [Link]

-

Etter, M. C., & Panunto, T. W. (1988). 1,3-Bis(m-nitrophenyl)urea: an exceptionally good complexing agent for proton acceptors. Journal of the American Chemical Society, 110(17), 5896-5897. [Link]

-

Lin, Z., et al. (2012). 1-(3-Fluorophenyl)-3-(4-nitrophenyl)urea. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2030. [Link]

-

Özgeriş, B., et al. (2021). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Properties. Biointerface Research in Applied Chemistry, 12(2), 2279-2290. [Link]

-

Banu, L. G., & Ilie, C. I. (2019). Synthesis of Bis-ureas from Bis(o-nitrophenyl) Carbonate. Revista de Chimie, 70(1), 246-249. [Link]

-

Hoffman Fine Chemicals. (n.d.). This compound. Retrieved January 23, 2026, from [Link]

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of 1,3-Bis(3-nitrophenyl)urea from 3-Nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 1,3-bis(3-nitrophenyl)urea, a symmetrical diaryl urea of interest in medicinal chemistry and materials science. The protocol details a robust and efficient method starting from 3-nitroaniline and utilizing triphosgene as a safer alternative to gaseous phosgene. This guide is designed for chemistry professionals, offering in-depth explanations of the reaction mechanism, step-by-step experimental procedures, safety protocols, and expected analytical characterization of the final product.

Introduction

Symmetrical diaryl ureas are a class of compounds with significant applications ranging from potent enzyme inhibitors in drug discovery to building blocks for complex supramolecular assemblies.[1] The titular compound, this compound, with its two nitro functionalities, is a valuable intermediate and a target molecule for studies in hydrogen bonding interactions and as a precursor for further chemical modifications.[1]

The synthesis of ureas has traditionally relied on hazardous reagents like phosgene gas and isocyanates.[2] Modern synthetic chemistry aims to replace these with safer alternatives without compromising efficiency.[3] Triphosgene, a stable crystalline solid, serves as an excellent phosgene equivalent, generating phosgene in situ and thereby mitigating the risks associated with handling the toxic gas.[4] This protocol leverages the advantages of triphosgene for a reliable and scalable synthesis of this compound.

Reaction Principle and Mechanism

The synthesis proceeds via the reaction of 3-nitroaniline with triphosgene in the presence of a tertiary amine base, such as triethylamine or pyridine. The reaction mechanism can be understood in a two-step process:

-

Formation of the Isocyanate Intermediate: Triphosgene, in the presence of a base, reacts with 3-nitroaniline to form 3-nitrophenyl isocyanate. The base is crucial for scavenging the HCl generated during the reaction.

-

Urea Formation: The highly reactive isocyanate intermediate then rapidly reacts with a second molecule of 3-nitroaniline to form the stable, symmetrical this compound.

The overall reaction is as follows:

The tertiary amine base neutralizes the hydrochloric acid byproduct, driving the reaction to completion.

Materials and Equipment

| Reagent/Material | Grade | Supplier | Notes |

| 3-Nitroaniline | Reagent Grade, 99% | Sigma-Aldrich | Toxic, handle with care. |

| Triphosgene (Bis(trichloromethyl) carbonate) | Reagent Grade, 98% | Sigma-Aldrich | Highly toxic, handle with extreme caution in a fume hood. |

| Triethylamine (TEA) | Anhydrous, ≥99.5% | Sigma-Aldrich | Corrosive, handle in a fume hood. |

| Ethyl Acetate | Anhydrous, 99.8% | Fisher Scientific | Flammable liquid. |

| Ethanol | 95% | Fisher Scientific | For washing the product. |

| Deionized Water | For workup. |

Equipment:

-

Three-neck round-bottom flask with a magnetic stirrer, reflux condenser, and dropping funnel.

-

Heating mantle with a temperature controller.

-

Inert atmosphere setup (Nitrogen or Argon).

-

Standard laboratory glassware.

-

Buchner funnel and filtration apparatus.

-

Rotary evaporator.

-

Analytical balance.

-

Melting point apparatus.

-

FT-IR Spectrometer.

-

NMR Spectrometer.

Experimental Protocol

This protocol is adapted from a similar synthesis of 1,3-bis(4-nitrophenyl)urea and should yield the desired product in high purity.[5]

1. Reaction Setup:

-

In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 3-nitroaniline (5.52 g, 0.04 mol) and anhydrous ethyl acetate (60 mL).

-

Stir the mixture at room temperature until the 3-nitroaniline is completely dissolved.

-

Add triethylamine (6 mL, 0.043 mol) to the solution.

-

In the dropping funnel, prepare a solution of triphosgene (2.4 g, 0.008 mol) in anhydrous ethyl acetate (30 mL).

2. Reaction Execution:

-

Heat the reaction mixture to 40°C.

-

Slowly add the triphosgene solution from the dropping funnel to the reaction mixture over a period of 1 hour. Maintain the temperature at 40°C.

-

After the addition is complete, increase the temperature to reflux and continue stirring for an additional 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

3. Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Add deionized water (40 mL) to the flask and stir vigorously for 30 minutes.

-

Filter the resulting precipitate using a Buchner funnel.

-

Wash the filter cake with 95% ethanol (40 mL).

-

Dry the collected solid in a vacuum oven at 60°C to a constant weight.

The expected product is a yellow to white solid.[6]

Safety Precautions

Chemical Hazards:

-

3-Nitroaniline: Toxic if swallowed, in contact with skin, or if inhaled.[7] It is also harmful to aquatic life with long-lasting effects.[7] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[8]

-

Triphosgene: A highly toxic and corrosive substance.[9] It is a solid substitute for phosgene gas and can release phosgene upon heating or contact with moisture.[4] All manipulations involving triphosgene must be performed in a certified chemical fume hood.[9] Wear appropriate PPE, including chemical resistant gloves, a lab coat, and safety goggles.[9] Have a phosgene sensor in the vicinity of the experiment if possible.

-

Triethylamine: A corrosive and flammable liquid. Handle in a fume hood and wear appropriate PPE.

-

Ethyl Acetate: A flammable liquid. Keep away from ignition sources.

Procedural Safety:

-

The reaction should be conducted in a well-ventilated chemical fume hood.

-

An inert atmosphere is recommended to prevent side reactions with atmospheric moisture, especially concerning triphosgene.

-

Use appropriate temperature control to avoid overheating the reaction mixture.

-

Dispose of all chemical waste according to institutional and local regulations.

Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Expected Results and Characterization

The final product, this compound, is expected to be a yellow to white solid with a melting point in the range of 233-259°C.[6] The yield should be in the range of 80-90% based on similar preparations.[5]

| Property | Expected Value |

| Appearance | Yellow to white solid |

| Melting Point | 233-259 °C[6] |

| Molecular Formula | C₁₃H₁₀N₄O₅ |

| Molecular Weight | 302.25 g/mol |

| Expected Yield | 80-90% |

Characterization Data (Expected):

-

¹H NMR (DMSO-d₆, 400 MHz): The spectrum is expected to show a singlet for the N-H protons around δ 9.0-10.0 ppm. The aromatic protons will appear as a complex multiplet between δ 7.5 and 8.5 ppm. Specifically, the proton between the two nitro groups on each ring will be the most downfield.

-

¹³C NMR (DMSO-d₆, 100 MHz): The carbonyl carbon should appear around δ 152-155 ppm. The aromatic carbons will be in the range of δ 110-150 ppm, with the carbon attached to the nitro group being the most downfield.

-

FT-IR (KBr, cm⁻¹): The spectrum should exhibit characteristic peaks for the N-H stretching vibration around 3300-3400 cm⁻¹, the C=O (urea) stretching vibration around 1640-1680 cm⁻¹, and strong absorptions for the N-O stretching of the nitro groups around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).

Troubleshooting

| Issue | Possible Cause | Solution |

| Low Yield | Incomplete reaction. | Ensure the reaction goes to completion by monitoring with TLC. Extend the reflux time if necessary. |

| Loss of product during workup. | Ensure the product has fully precipitated before filtration. Minimize the volume of wash solvents. | |

| Moisture in the reaction. | Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere. | |

| Impure Product | Presence of starting material. | Ensure the stoichiometry of the reagents is correct and the reaction has gone to completion. |

| Formation of side products. | Control the rate of addition of the triphosgene solution and maintain the reaction temperature. | |

| Inadequate washing. | Wash the product thoroughly with ethanol to remove any unreacted starting materials or byproducts. Recrystallization from a suitable solvent like DMF/ethanol may be necessary for higher purity. |

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound from 3-nitroaniline using triphosgene. By following the outlined procedures and adhering to the safety precautions, researchers can efficiently synthesize this valuable compound for further studies in drug development and materials science. The provided characterization data will aid in the confirmation of the product's identity and purity.

References

-

Etter, M. C., & Panunto, T. W. (1988). 1,3-Bis(m-nitrophenyl)urea: an exceptionally good complexing agent for proton acceptors. Journal of the American Chemical Society, 110(17), 5896-5897. [Link]

-

Pasdar, H., et al. (2017). Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. Molecules, 22(12), 2125. [Link]

-

Sikka, P., et al. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Medicinal Chemistry, 5(11), 479-483. [Link]

-

Organic Chemistry Portal. (n.d.). Urea Formation. Retrieved from [Link]

-

Ates, B., et al. (2021). Synthesis, Spectroscopic Characterization, Crystal Structure and Theoretical Studies on New Organic Single Crystal of 1-(3,5-Difluorophenyl)-3-(2-Nitrophenyl)Urea. Celal Bayar University Journal of Science, 17(3), 285-295. [Link]

-

ResearchGate. (n.d.). FTIR Spectrum of pure Urea. Retrieved from [Link]

-

Bigi, F., Maggi, R., & Sartori, G. (2000). Selected syntheses of ureas through phosgene substitutes. Green Chemistry, 2(3), 140-148. [Link]

-

Loba Chemie. (2015). 3-NITROANILINE PURE MSDS. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitroaniline. Retrieved from [Link]

-

University of Toronto. (n.d.). SAFE OPERATING PROCEDURE – Using Triphosgene in Lab. Retrieved from [Link]

-

Deng, Y., et al. (2002). A Clean and Efficient Synthesis of N,N′-Disubstituted Ureas from Amines and Carbon Dioxide in the Presence of Cesium Hydroxide in an Ionic Liquid. Angewandte Chemie International Edition, 41(13), 2331-2333. [Link]

- CN1463965A - Process for preparing 4,4'-dinitro diphenyl urea. (2003).

-

Hoffman Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. spectrabase.com [spectrabase.com]

- 6. This compound | 1234-21-5 [chemicalbook.com]

- 7. Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. researchgate.net [researchgate.net]

A Robust, Stability-Indicating HPLC Method for the Purity Determination of 1,3-Bis(3-nitrophenyl)urea

An Application Note from the Senior Scientist's Desk

Abstract

This application note details a highly reliable and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of purity for 1,3-Bis(3-nitrophenyl)urea. The method is designed for researchers, quality control analysts, and drug development professionals requiring an accurate assessment of this compound and its potential process-related impurities and degradation products. The protocol has been developed to be stability-indicating, a critical requirement for ensuring the quality and stability of pharmaceutical intermediates and active substances. This is achieved through a comprehensive forced degradation study and rigorous validation according to the International Council for Harmonisation (ICH) guidelines.[1][2] The causality behind chromatographic choices, detailed step-by-step protocols for analysis and validation, and troubleshooting guidance are provided to ensure successful implementation.

Scientific Principle and Method Rationale

The accurate determination of purity is paramount in chemical and pharmaceutical development. For this compound, a molecule with considerable non-polar character due to its two nitrophenyl rings, reversed-phase HPLC is the chromatographic mode of choice.

Why Reversed-Phase HPLC? The stationary phase in RP-HPLC is non-polar (e.g., C18), while the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). This compound, being relatively non-polar, will interact with and be retained by the C18 stationary phase. By carefully controlling the composition of the polar mobile phase, we can achieve controlled elution and sharp, symmetrical peaks. This principle allows for the separation of the main analyte from more polar impurities (which elute earlier) and less polar impurities (which elute later).

Why UV Detection? The presence of two nitro-substituted phenyl rings in the molecular structure provides strong chromophores. These groups absorb ultraviolet (UV) light intensely, making a UV detector a highly sensitive and specific means of detection for this compound and its likely aromatic impurities. A photodiode array (PDA) detector is recommended to assess peak purity and identify the optimal detection wavelength.

Instrumentation, Reagents, and Materials

Successful implementation of this method requires high-quality instrumentation and reagents to minimize baseline noise and ensure reproducibility.

Table 1: Required Instrumentation

| Instrument Component | Specification Example |

|---|---|

| HPLC System | Quaternary Pump, Autosampler, Column Thermostat, Photodiode Array (PDA) Detector |

| Data Acquisition | Chromatographic Data Software (e.g., Empower™, Chromeleon™) |

| Analytical Balance | 5-decimal place readability (e.g., 0.01 mg) |

| pH Meter | Calibrated with standard buffers |

| Sonicator | For solvent degassing and sample dissolution |

| Vortex Mixer | For sample homogenization |

Table 2: Reagents and Consumables

| Reagent/Material | Grade/Specification |

|---|---|

| Acetonitrile (ACN) | HPLC Grade or higher |

| Water | HPLC/Milli-Q Grade |

| Phosphoric Acid (85%) | Analytical Reagent Grade |

| This compound Ref. Std. | Characterized, purity >99.5% |

| Syringe Filters | 0.45 µm or 0.22 µm, PTFE or Nylon |

| HPLC Vials | 2 mL, amber glass with caps |

Optimized Chromatographic Conditions

The following conditions were optimized to achieve a robust separation with excellent peak shape and a reasonable run time, allowing for the resolution of the main analyte from potential impurities generated during forced degradation studies.

Table 3: Optimized HPLC Parameters

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard C18 column provides excellent retention and selectivity for this type of aromatic compound.[3] |

| Mobile Phase A | Water with 0.1% Phosphoric Acid | Phosphoric acid helps to control the pH, ensuring consistent ionization of any acidic or basic functional groups and improving peak shape.[4] |

| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid | Acetonitrile is a common organic modifier providing good elution strength and low UV cutoff. |

| Elution Mode | Isocratic: 60% A / 40% B | An isocratic method is simpler, more robust, and sufficient for resolving the main peak from its likely impurities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure. |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |

| Injection Volume | 10 µL | A small injection volume prevents column overloading and peak distortion. |

| Detection | UV at 254 nm | This wavelength provides a strong signal for the nitrophenyl chromophore while minimizing interference from the mobile phase. |

| Run Time | 15 minutes | Sufficient time to elute the main peak and any potential late-eluting impurities. |

Experimental Protocols

Accuracy begins with meticulous preparation of standards and samples.

Protocol 1: Preparation of Solutions

-

Diluent Preparation: Prepare a mixture of Acetonitrile and Water in a 50:50 (v/v) ratio. This composition ensures the solubility of this compound and is compatible with the mobile phase.

-

Reference Standard Stock Solution (approx. 500 µg/mL):

-

Accurately weigh approximately 25 mg of this compound Reference Standard into a 50 mL volumetric flask.

-

Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.

-

Allow the solution to return to room temperature and dilute to the mark with diluent. Mix well.

-

-

Working Standard Solution (approx. 50 µg/mL):

-

Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask.

-

Dilute to the mark with diluent and mix well. This concentration provides a strong detector response well within the linear range.

-

-

Sample Preparation (approx. 50 µg/mL):

-

Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.

-

Prepare the sample solution following the same procedure as the Reference Standard Stock Solution.

-

Pipette 5.0 mL of this solution into a 50 mL volumetric flask, dilute to the mark with diluent, and mix well.

-

Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

-

Sources

- 1. database.ich.org [database.ich.org]

- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 3. researchgate.net [researchgate.net]

- 4. Separation of Urea, 1-isopropyl-1-(m-tolyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3-Bis(3-nitrophenyl)urea

Welcome to the technical support guide for the synthesis of 1,3-Bis(3-nitrophenyl)urea. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, with a focus on improving reaction yield and product purity. The following troubleshooting guides and FAQs are structured to provide direct, actionable solutions to issues you may encounter in the lab.

Introduction: The Challenge of Synthesizing Symmetrical Diaryl Ureas

This compound is a valuable molecule, notably recognized for its exceptional ability to act as a complexing agent for proton acceptors.[1] Its synthesis, while conceptually straightforward, is often plagued by issues that can significantly lower the final yield. The primary route involves the reaction of 3-nitroaniline with a phosgene equivalent to generate an intermediate, 3-nitrophenyl isocyanate, which then reacts with a second equivalent of 3-nitroaniline. Each step presents unique challenges, from the handling of hazardous reagents to the control of side reactions and difficulties in product isolation.

This guide provides field-proven insights and validated protocols to help you systematically troubleshoot and optimize your experimental workflow.

Primary Synthetic Pathway

The most common laboratory-scale synthesis follows a two-step process starting from 3-nitroaniline.

Caption: General workflow for this compound synthesis.

Troubleshooting Guide: Yield Improvement

This section addresses specific experimental issues in a question-and-answer format.

Q1: My yield is very low after the first step. What is causing the inefficient formation of 3-nitrophenyl isocyanate?

Answer: Low yield in the isocyanate formation step is a frequent bottleneck. The primary causes are typically related to suboptimal reaction conditions or improper stoichiometry when using phosgene substitutes like triphosgene.

Causality & Explanation: Triphosgene serves as a solid, safer alternative to phosgene gas, but its reactivity requires precise control.[2] The reaction involves the conversion of 3-nitroaniline into its corresponding isocyanate. Incomplete conversion is a major issue. Studies on the synthesis of nitrophenyl isocyanates have shown that molar ratio, temperature, and reaction time are critical parameters that must be optimized.[3] An incorrect molar ratio can leave starting material unreacted, while excessive heating can lead to side reactions.

Troubleshooting & Optimization Protocol:

-

Verify Reagent Stoichiometry: The optimal molar ratio of nitroaniline to triphosgene has been reported to be 2.5:1.[2][3] This specific ratio ensures efficient conversion while minimizing residual starting material.

-

Solvent Selection & Anhydrous Conditions: Use a dry, inert solvent such as 1,2-dichloroethane or toluene.[3][4] Moisture will react with triphosgene and the isocyanate product, drastically reducing yield. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

-

Temperature and Time Control: The reaction should be heated to an optimal temperature. For m-nitrophenyl isocyanate, a temperature of 75°C for 5.5 hours has been shown to produce high yields.[2][3]

Optimized Conditions for 3-Nitrophenyl Isocyanate Synthesis

| Parameter | Recommended Value | Rationale |

|---|---|---|

| Molar Ratio (3-Nitroaniline:Triphosgene) | 2.5 : 1 | Ensures complete reaction of the amine.[3] |

| Solvent | 1,2-Dichloroethane (anhydrous) | Inert solvent that facilitates the reaction.[3] |

| Temperature | 75 °C | Optimal for maximizing conversion without significant byproduct formation.[3] |

| Reaction Time | 5.5 hours | Sufficient time for the reaction to proceed to completion.[3] |

Q2: The final urea formation step seems inefficient. How can I drive the reaction between 3-nitrophenyl isocyanate and 3-nitroaniline to completion?

Answer: An inefficient second step is often due to the reduced nucleophilicity of 3-nitroaniline or the presence of moisture, which consumes the highly reactive isocyanate intermediate.

Causality & Explanation: The electron-withdrawing nitro group on the 3-nitroaniline ring decreases the nucleophilicity of the amine, making it a less potent reactant compared to aniline itself.[5] Furthermore, isocyanates are extremely sensitive to water. Water reacts with the isocyanate to form an unstable carbamic acid, which then decomposes to regenerate 3-nitroaniline and CO2. This side reaction consumes your isocyanate, directly reducing the yield of the desired urea.[6]

Troubleshooting & Optimization Protocol:

-

Ensure Strictly Anhydrous Conditions: This is the most critical factor. Use anhydrous solvents (e.g., DMF, diethyl ether, or toluene) and ensure your 3-nitroaniline is completely dry.[4][7]

-

Solvent Choice: While diethyl ether can be effective, ureas are often insoluble in it, which can aid in isolation.[7] For slower reactions involving less nucleophilic amines, a polar aprotic solvent like anhydrous DMF can be beneficial.[4]

-

Temperature and Reaction Time: The reaction of an isocyanate with an amine is typically fast. However, due to the reduced nucleophilicity of 3-nitroaniline, allowing the reaction to proceed for 12 hours at room temperature is a reasonable starting point.[4][7] Gentle heating (e.g., to 70°C) can be employed if room temperature conversion is slow, though this may increase byproduct formation.[8]

-

Use of a Base (Optional): In some urea syntheses, a non-nucleophilic base like triethylamine is added to scavenge any acid formed and to facilitate the reaction.[4][7] This is particularly useful if you start from an amine salt.

Q3: My isolated yield is low despite seeing good conversion by TLC. How can I improve product recovery and purity?

Answer: Low isolated yield often points to suboptimal workup and purification procedures. This compound has distinct solubility properties that can be exploited for effective purification.

Causality & Explanation: The target urea is often a crystalline solid with low solubility in many common organic solvents, whereas the starting material, 3-nitroaniline, is more soluble. Impurities can get trapped within the precipitated product. The key is to select a purification method that effectively removes unreacted starting materials and soluble byproducts without significant loss of the desired product.

Troubleshooting & Purification Protocol:

-

Purification by Washing (Trituration):

-

After the reaction is complete, filter the crude solid product.

-

Wash the solid sequentially with a solvent that dissolves the starting materials but not the product. Cold diethyl ether or dichloromethane are good candidates.

-

This process, known as trituration, physically breaks up the solid and washes away trapped impurities.

-

-

Recrystallization:

-

If the product is still impure, recrystallization is the next step.

-

Dissolve the crude product in a minimum amount of a hot solvent in which it has moderate solubility, such as ethanol or a DMF/water mixture.

-

Allow the solution to cool slowly. The pure urea should crystallize out, leaving impurities in the mother liquor.

-

A procedure for purifying phenylurea involves dissolving the crude product in boiling water and filtering off less soluble impurities (like the symmetrical diphenylurea) while the solution is still hot.[9] A similar principle can be applied here with a suitable solvent system.

-

-

Acidic Wash (Use with Caution):

-

To remove residual 3-nitroaniline, you can wash the crude product (if suspended in an organic solvent like ethyl acetate) with a dilute aqueous acid solution (e.g., 1N HCl). The basic amine will be protonated and move to the aqueous layer.

-

Caution: Ensure the urea product is stable to these acidic conditions. Perform a small-scale test first.

-

Frequently Asked Questions (FAQs)

Q1: Are there safer, phosgene-free methods to synthesize this compound?

Answer: Yes, several methods avoid the use of highly toxic phosgene and its direct substitutes. These are often safer and can be more environmentally friendly.

-

Method 1: Using Potassium Isocyanate in Water: A simple and efficient method involves the reaction of the amine with potassium isocyanate (KOCN) in an aqueous acidic medium (e.g., 1N HCl).[5] The acid protonates the cyanate to form reactive isocyanic acid (HNCO) in situ, which is then attacked by the amine. This method avoids organic solvents and hazardous reagents.[5]

-

Method 2: Using Bis(o-nitrophenyl) Carbonate: This is a two-step approach where a carbonate acts as a phosgene replacement.[10] First, the carbonate reacts with one equivalent of an amine to form a carbamate intermediate. This stable intermediate is then reacted with the second equivalent of the amine to yield the final urea.[10]

-

Method 3: Using Carbonyldiimidazole (CDI): CDI is another solid, safe phosgene substitute.[2] It reacts with an amine to form an activated carbamoyl-imidazole intermediate, which then readily reacts with a second amine to form the urea.[11]

Caption: Phosgene-free pathways for symmetrical urea synthesis.

Q2: How can I effectively monitor the reaction's progress?

Answer: Real-time reaction monitoring is crucial for determining the optimal reaction time and preventing the formation of byproducts from over-heating or extended reaction times.

-

Thin-Layer Chromatography (TLC): TLC is the most common and convenient method.

-

Setup: Use silica gel plates.

-

Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v) is a good starting point. Adjust polarity as needed.

-

Monitoring: Spot the starting material (3-nitroaniline) and the reaction mixture side-by-side. The disappearance of the starting material spot and the appearance of a new, typically lower Rf spot (ureas are more polar), indicates product formation.

-

-

Infrared (IR) Spectroscopy: If you are conducting the reaction in two distinct steps, IR can be very informative.

-

Isocyanate Formation: Monitor for the disappearance of the N-H stretches of the primary amine (around 3300-3500 cm⁻¹) and the appearance of the strong, characteristic isocyanate (N=C=O) stretch around 2250-2275 cm⁻¹.

-

Urea Formation: Monitor for the disappearance of the isocyanate peak and the appearance of a strong urea carbonyl (C=O) stretch around 1630-1680 cm⁻¹.

-

Q3: What is a realistic target yield for this synthesis?

Answer: The expected yield can vary significantly based on the chosen method, scale, and purification efficiency. Based on literature for analogous 1,3-disubstituted ureas, yields can be quite high under optimized conditions.

-

Good to Excellent: For reactions involving isocyanates and amines, yields are frequently reported in the 80-95% range after purification.[4][12]

-

Moderate: Phosgene-free methods, such as the one using KOCN in water, also report good to excellent yields for a variety of substrates.[5]

If your yields are consistently below 60%, it strongly indicates a systematic issue with one of the factors discussed in the troubleshooting guide, with reagent/solvent moisture being the most common culprit.

References

-

Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. Molecules. Available from: [Link]

-

Tiwari, L., et al. A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. RSC Advances. Available from: [Link]

-

Pasquale, C., et al. Synthesis of Bis-ureas from Bis(o-nitrophenyl) Carbonate. Letters in Organic Chemistry. Available from: [Link]

-

Liu, Q., Luedtke, N. W., & Tor, Y. A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Tetrahedron Letters. Available from: [Link]

-

The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and. Biointerface Research in Applied Chemistry. Available from: [Link]

-

Etter, M. C., & Panunto, T. W. 1,3-Bis(m-nitrophenyl)urea: an exceptionally good complexing agent for proton acceptors. Journal of the American Chemical Society. Available from: [Link]

-

Synthesis optimization of urea derivatives. ResearchGate. Available from: [Link]

-

Cao, G., Zhao, X., & Xiao, R. Study on Synthesis of Nitrophenyl Isocyanates Using Triphosgene. Advanced Materials Research. Available from: [Link]

-

Burmistrov, V. V., et al. Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. Molecules. Available from: [Link]

-

Parshina, L. N., et al. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. Russian Journal of Organic Chemistry. Available from: [Link]

-

Cini, E., et al. One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry. Available from: [Link]

-

Shriner, R. L., & Cox, R. F. B. Isocyanic acid, p-nitrophenyl ester. Organic Syntheses. Available from: [Link]

-

Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Molecules. Available from: [Link]

-

Isocyanate synthesis by substitution. Organic Chemistry Portal. Available from: [Link]

-

Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: IV.1 1-(Bicyclo[2.2.1]hept-5-en-2-yl)-3-(fluoro, chlorophenyl)ureas. ResearchGate. Available from: [Link]

- Purification of urea.Google Patents.

-

Burmistrov, V. V., et al. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. Russian Journal of Organic Chemistry. Available from: [Link]

-

Tummatorn, J., et al. One-Pot Synthesis of Ureas from Boc-Protected Amines. The Journal of Organic Chemistry. Available from: [Link]

- Process for the synthesis of isocyanates and of isocyanate derivatives.Google Patents.

-

Bis(o-nitrophenyl) carbonate, a valid alternative reagent to phosgene in symmetrical N,N′- diaryl ureas synthesis. ResearchGate. Available from: [Link]

-

Nitroaniline: Common isomers, structure, synthesis and applications. Chempanda. Available from: [Link]

-

Catalytic Synthesis of Isocyanates or Carbamates from Nitroaromatics Using Group VIII Transition Metal Catalysts. ResearchGate. Available from: [Link]

-

(PDF) Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: X. 1-[1-(4-Isobutylphenyl)ethyl]. ResearchGate. Available from: [Link]

-

3-Nitroaniline (Metanitroaniline) : Organic Synthesis. YouTube. Available from: [Link]

-

3-Nitroaniline. PubChem. Available from: [Link]

-

Urea, phenyl-. Organic Syntheses. Available from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: VII. Synthesis and Properties 1-[(Adamantan-1-yl)methyl]-3-(fluoro, chlorophenyl) Ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion [mdpi.com]

- 8. BJOC - One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Synthesis of Bis-ureas from Bis(o-nitrophenyl) Carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biointerfaceresearch.com [biointerfaceresearch.com]

- 12. researchgate.net [researchgate.net]

Technical Support Center: Purification of 1,3-Bis(3-nitrophenyl)urea

Welcome to the technical support center for the purification of 1,3-Bis(3-nitrophenyl)urea. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining this compound in high purity. Drawing from established chemical principles and field-proven insights, this resource provides troubleshooting guides, frequently asked questions, and detailed experimental protocols to support your research endeavors.

Introduction to Purification Challenges

This compound is a symmetrical diaryl urea, a class of compounds with significant interest in medicinal chemistry and materials science. Its synthesis, typically involving the reaction of 3-nitroaniline with a phosgene equivalent like triphosgene, can present several purification challenges.[1] The crude product is often contaminated with unreacted starting materials, side-products, and intermediates. The inherent low solubility of the target compound in many common organic solvents further complicates purification efforts.

This guide will provide a systematic approach to overcoming these challenges, ensuring the isolation of this compound with the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: My synthesized this compound is a discolored powder. What are the likely impurities?

A discolored product, often yellow to brownish, typically indicates the presence of unreacted 3-nitroaniline or side-products from the synthesis. In syntheses using phosgene or its equivalents, incomplete reaction can leave traces of the starting amine. Additionally, the formation of carbamate intermediates is a known side reaction in urea synthesis, which can also contribute to impurities.[2]

Q2: What are the general solubility properties of this compound?

Based on data for structurally similar compounds like 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea, this compound is expected to have poor solubility in common non-polar and polar protic solvents such as hexanes, ethyl acetate, methanol, and ethanol. It is anticipated to be more soluble in polar aprotic solvents, particularly upon heating, such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[3]

Q3: Can I purify this compound by simple washing?

Washing the crude product with a solvent in which the desired compound is insoluble but the impurities are soluble can be a preliminary purification step. For instance, washing with a non-polar solvent like hexane can remove non-polar impurities, while a wash with a more polar solvent like ethanol might remove some unreacted starting materials. However, this is often insufficient for achieving high purity and is best used in conjunction with other methods like recrystallization or column chromatography.

Q4: Is this compound stable under typical purification conditions?

Diaryl ureas are generally stable compounds. However, prolonged exposure to high temperatures, especially in the presence of strong acids or bases, should be avoided to prevent potential degradation. Standard purification techniques like recrystallization and column chromatography are generally well-tolerated.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the purification of this compound.

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Low Recovery After Recrystallization | 1. The chosen solvent is too good at dissolving the compound, even at low temperatures. 2. Too much solvent was used. 3. Premature crystallization occurred during hot filtration. | 1. Select a solvent system where the compound has high solubility when hot and very low solubility when cold. Consider a mixed solvent system (e.g., DMF/water or DMSO/water).[4] 2. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[5] 3. Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated to prevent the product from crashing out of solution. |

| Product Still Impure After Recrystallization | 1. The impurities have similar solubility profiles to the product in the chosen solvent. 2. The cooling process was too rapid, leading to the trapping of impurities within the crystals.[5] | 1. Try a different recrystallization solvent or a multi-solvent system. 2. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of pure crystals.[5] |

| Streaking or Overlapping Spots on TLC | 1. The sample is overloaded on the TLC plate. 2. The developing solvent system is not optimal. 3. The compound is interacting strongly with the silica gel. | 1. Apply a smaller, more concentrated spot of the sample to the TLC plate. 2. Adjust the polarity of the eluent. For polar compounds, a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is common.[6] 3. Add a small amount of a polar modifier like methanol or a few drops of acetic acid to the eluent to reduce tailing. |

| Poor Separation in Column Chromatography | 1. The chosen mobile phase is either too polar or not polar enough. 2. The column was not packed properly, leading to channeling. 3. The sample was loaded in a solvent that is too strong. | 1. Optimize the mobile phase using TLC. A good starting point for polar aromatic compounds is a mixture of hexane and ethyl acetate.[7] 2. Ensure the silica gel is packed uniformly as a slurry to avoid cracks and channels.[8] 3. Dissolve the sample in a minimal amount of the mobile phase or a less polar solvent to ensure a tight band at the start of the separation. |

| No Crystals Form Upon Cooling | 1. The solution is not supersaturated. 2. The compound has formed an oil instead of crystals. | 1. Concentrate the solution by evaporating some of the solvent. Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal. 2. "Oiling out" can occur if the solution is cooled too quickly or if the melting point of the solid is lower than the boiling point of the solvent. Try a different solvent or a slower cooling rate. |

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (DMF/Water)

This protocol is based on the principle of using a solvent in which the compound is soluble (DMF) and an anti-solvent in which it is insoluble (water).[4]

Step-by-Step Methodology:

-

Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot DMF. Stir and heat gently until all the solid dissolves.

-

Addition of Anti-Solvent: While the DMF solution is still hot, slowly add deionized water dropwise with continuous stirring until the solution becomes faintly turbid. The turbidity indicates the point of saturation.

-

Re-dissolution: Add a few more drops of hot DMF until the solution becomes clear again.

-

Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. The formation of crystals should be observed. For maximum recovery, place the flask in an ice bath for at least 30 minutes.

-

Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold water, followed by a cold, non-polar solvent like hexane to aid in drying.

-

Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to remove residual solvents.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol is suitable for separating this compound from less polar or more polar impurities.

Step-by-Step Methodology:

-

Mobile Phase Selection: Determine an appropriate mobile phase using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. The ideal mobile phase should give the desired product a retention factor (Rf) of approximately 0.2-0.4.

-

Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack it into a chromatography column, ensuring there are no air bubbles or cracks.[8]

-

Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the mobile phase or a less polar solvent in which the compound is sparingly soluble). Carefully load the sample onto the top of the silica gel bed.

-

Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes or other suitable containers.

-

Fraction Analysis: Monitor the composition of the collected fractions using TLC.

-

Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualization of Purification Workflow

The following diagram illustrates the logical workflow for the purification of this compound.

Caption: A logical workflow for the purification of this compound.

Troubleshooting Logic Diagram

This diagram outlines a decision-making process for troubleshooting common purification issues.

Caption: A decision tree for troubleshooting purification of this compound.

References

-

Synthesis, Spectroscopic Characterization, Crystal Structure and Theoretical Studies on New Organic Single Crystal of 1-(3,5- Difluorophenyl)-3-(2-Nitrophenyl)Urea. DergiPark. [Link]

-

Can anybody suggest a method to recrystallize the compound if it is soluble only in hot DMF? ResearchGate. [Link]

-

Synthesis of Bis-ureas from Bis(o-nitrophenyl) Carbonate. PMC - NIH. [Link]

-

Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]

-

Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. PubMed. [Link]

-

Need help with Column Chromatography. ResearchGate. [Link]

-

Technique Series: Recrystallization (urea as an example). YouTube. [Link]

-

Wiley-VCH 2008 - Supporting Information. [Link]

-

Study on Synthesis of Nitrophenyl Isocyanates Using Triphosgene. ResearchGate. [Link]

-

The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and. Biointerface Research in Applied Chemistry. [Link]

-

Multicomponent Green Synthesis Involving Aryl Aldehydes and Trapped Enols: Dimerization over Cyclization. American Chemical Society. [Link]

-

1-(3-Fluorophenyl)-3-(4-nitrophenyl)urea. PMC - NIH. [Link]

-

Anti-inflammatory activity and toxicity evaluation of 1,3-bis(p-hydroxyphenyl)urea. F1000Research. [Link]

-

Column chromatography. Reddit. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Bis-ureas from Bis(o-nitrophenyl) Carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. orgsyn.org [orgsyn.org]

- 8. researchgate.net [researchgate.net]

Technical Support Center: Synthesis of Diaryl Ureas

Welcome to the Technical Support Center for the synthesis of diaryl ureas. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of these vital compounds. Diaryl ureas are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents, including kinase inhibitors like Sorafenib.[1][2][3] However, their synthesis is not without challenges, and the formation of side products can significantly impact yield, purity, and the overall efficiency of your research.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address the common issues encountered during the synthesis of diaryl ureas. We will delve into the mechanistic origins of these side reactions and provide actionable, field-proven strategies to mitigate them.

Section 1: Troubleshooting Common Side Reactions

The most prevalent method for synthesizing unsymmetrical diaryl ureas involves the reaction of an aryl amine with an aryl isocyanate.[4] While straightforward in principle, this reaction is susceptible to several side reactions that can complicate purification and reduce the yield of the desired product.

FAQ 1: My reaction is producing a significant amount of a higher molecular weight impurity that is difficult to separate. What is it and how can I prevent it?

Likely Issue: You are likely observing the formation of biuret and/or triuret impurities. This is one of the most common side reactions in diaryl urea synthesis.

Causality & Mechanism: Biuret formation occurs when the newly formed diaryl urea product, which still possesses a reactive N-H bond, acts as a nucleophile and attacks another molecule of the aryl isocyanate starting material. This is particularly problematic when a slight excess of the isocyanate is used or if there are localized "hot spots" of high isocyanate concentration during the addition. The reaction is accelerated at higher temperatures.[5]

Troubleshooting & Mitigation Strategies:

| Strategy | Rationale & Expert Insight |

| Strict Stoichiometric Control | Carefully control the stoichiometry to be as close to 1:1 as possible. An excess of the isocyanate is a primary driver of biuret formation. |

| Controlled Reagent Addition | Add the isocyanate solution slowly and sub-surface to the stirred amine solution. This minimizes localized high concentrations of the isocyanate. For larger scale reactions, consider using a syringe pump for precise and slow addition. |

| Temperature Management | Maintain a low to moderate reaction temperature (e.g., 0 °C to room temperature). The rate of biuret formation increases significantly with temperature.[5] |

| Solvent Choice | Use a solvent in which both starting materials and the product are reasonably soluble to ensure a homogeneous reaction mixture. Poor solubility can lead to localized concentration issues. |

Preventative Protocol: Synthesis of an Unsymmetrical Diaryl Urea

-

Dissolve the aryl amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., THF, DCM) under an inert atmosphere (e.g., Nitrogen or Argon).

-

Cool the solution to 0 °C in an ice bath with vigorous stirring.

-

Dissolve the aryl isocyanate (1.0 equivalent) in a minimal amount of the same anhydrous solvent.

-

Add the isocyanate solution dropwise to the cooled amine solution over a period of 30-60 minutes.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 1-4 hours, monitoring by TLC or LC-MS.[6]

-

Upon completion, quench the reaction (if necessary) and proceed with workup and purification.

FAQ 2: I am seeing a symmetrically substituted diaryl urea as a major byproduct. Why is this happening when I'm trying to make an unsymmetrical product?